4'-Chloro-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
4’-Chloro-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is an organic compound characterized by the presence of a chloro group and a trifluoromethyl group attached to a biphenyl structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor. The reaction is carried out in a nonchlorinated organic solvent that is inert towards isocyanates. The temperature is maintained between 20°C and 60°C, and the reaction mixture is gradually heated to ensure that the temperature does not exceed 70°C . The intermediate product is then treated with p-toluenesulfonic acid in a polar solvent at a temperature ranging from 40°C to the reflux temperature of the solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can undergo coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce extended biphenyl structures.
Scientific Research Applications
4’-Chloro-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds due to its stability and reactivity.
Material Science: The compound’s unique properties make it valuable in the development of advanced materials.
Biological Studies: It is used in biological research to study the effects of trifluoromethyl groups on biological systems.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4’-Chloro-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives with different substituents, such as:
- 4’-Chloro-3-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid
- 4’-Chloro-3-(trifluoromethyl)-[1,1’-biphenyl]-4-piperidinol
Uniqueness
The uniqueness of 4’-Chloro-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid lies in its specific combination of a chloro group and a trifluoromethyl group attached to the biphenyl structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-10-4-1-8(2-5-10)9-3-6-11(13(19)20)12(7-9)14(16,17)18/h1-7H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDWPRFWZYOKFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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